

2,6-Dimethylpiperidin-4-ol molecular weight and formula

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Compound of Interest

Compound Name: 2,6-Dimethylpiperidin-4-ol

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An In-depth Technical Guide on 2,6-Dimethylpiperidin-4-ol

This guide provides comprehensive technical information on **2,6-Dimethylpiperidin-4-ol**, targeting researchers, scientists, and professionals in the field of drug development. It includes key molecular data, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Core Molecular Data

The fundamental molecular properties of **2,6-Dimethylpiperidin-4-ol** are summarized in the table below. This information is crucial for experimental design, analytical characterization, and computational modeling.

Property	Value
Molecular Formula	C ₇ H ₁₅ NO
Molecular Weight	129.2 g/mol

Experimental Protocol: Synthesis of 2,6-Dimethylpiperidin-4-ol

This section outlines a detailed methodology for the synthesis of **2,6-Dimethylpiperidin-4-ol** via the catalytic hydrogenation of 2,6-dimethyl-4-pyridone. This method is a robust and

common approach for the reduction of substituted pyridines to their corresponding piperidine derivatives.^{[1][2]}

Materials:

- 2,6-dimethyl-4-pyridone
- Glacial Acetic Acid
- Platinum(IV) oxide (PtO₂, Adams' catalyst)
- Hydrogen (H₂) gas
- Sodium bicarbonate (NaHCO₃) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)
- Celite®

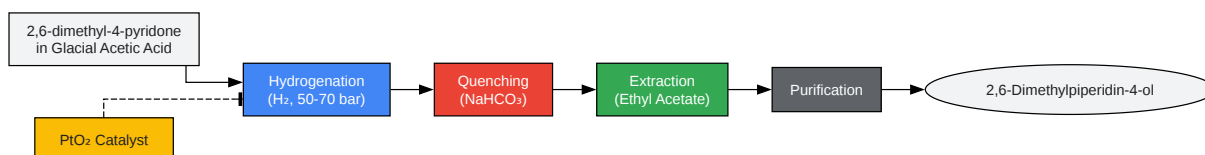
Procedure:

- **Reaction Setup:** In a high-pressure reactor vessel, dissolve 1.0 g of 2,6-dimethyl-4-pyridone in 5 mL of glacial acetic acid.
- **Catalyst Addition:** To this solution, carefully add a catalytic amount of PtO₂ (approximately 5 mol%).
- **Hydrogenation:** Seal the reactor and purge the system with an inert gas, such as nitrogen, to remove any air. Pressurize the reactor with hydrogen gas to a pressure of 50-70 bar.
- **Reaction Execution:** Vigorously stir the reaction mixture at room temperature. The progress of the reaction should be monitored, typically for a duration of 6-10 hours.
- **Quenching:** Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. The reaction is then quenched by the slow addition of a saturated sodium bicarbonate solution until the acetic acid is neutralized.

- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution through a pad of Celite® to remove the catalyst and the drying agent.
- Solvent Removal: Remove the ethyl acetate under reduced pressure to yield the crude **2,6-Dimethylpiperidin-4-ol**.
- Purification: The crude product can be further purified by column chromatography or distillation to obtain the final high-purity compound.

Visualization of the Synthetic Pathway

The following diagram illustrates the synthetic workflow for the preparation of **2,6-Dimethylpiperidin-4-ol** from 2,6-dimethyl-4-pyridone.



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Caption: Synthesis of **2,6-Dimethylpiperidin-4-ol**.

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References

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